Cas no 2763939-46-2 (4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid)

4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid is a fluorinated benzothiophene derivative featuring a reactive allyloxycarbonyl (Alloc) group. This compound is of interest in synthetic and medicinal chemistry due to its versatile functional groups, which enable further derivatization, particularly in peptide coupling and polymer applications. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the Alloc-protected amine offers selective deprotection under mild conditions. Its benzothiophene core contributes to π-conjugation, making it useful in materials science. The carboxylic acid moiety allows for additional modifications, facilitating its use as a building block in drug discovery and functional material design.
4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid structure
2763939-46-2 structure
Product Name:4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid
CAS No:2763939-46-2
MF:C14H12FNO4S
MW:309.312786102295
CID:6219987
PubChem ID:165985435
Update Time:2025-10-28

4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid
    • EN300-37343132
    • 2763939-46-2
    • 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid
    • Inchi: 1S/C14H12FNO4S/c1-2-6-20-14(19)16-7-8-11-9(15)4-3-5-10(11)21-12(8)13(17)18/h2-5H,1,6-7H2,(H,16,19)(H,17,18)
    • InChI Key: QJLCILAGFOXXSQ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(CNC(=O)OCC=C)C2C(=CC=CC1=2)F

Computed Properties

  • Exact Mass: 309.04710720g/mol
  • Monoisotopic Mass: 309.04710720g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 104Ų

4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid Pricemore >>

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4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid Related Literature

Additional information on 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid

Introduction to 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid (CAS No. 2763939-46-2)

4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid, identified by its CAS number 2763939-46-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiophene family, a class of heterocyclic aromatic molecules known for their broad spectrum of biological activities. The presence of a fluoro substituent, along with the intricate functional groups such as the carbamate and amino functionalities, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid incorporates several key features that contribute to its potential pharmacological properties. The benzothiophene core is a well-documented scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with various biological targets. The fluoro group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable modification in drug design.

The carbamate moiety at the 3-position and the amino group at the 4-position introduce polar and basic characteristics to the molecule, which can influence its solubility, permeability, and interaction with biological targets. Additionally, the propenyl ether side chain contributes to the molecule's overall complexity and may play a role in modulating its pharmacokinetic profile. These structural elements collectively make 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid an intriguing compound for further investigation.

In recent years, there has been growing interest in benzothiophene derivatives as potential therapeutic agents. Several studies have highlighted their efficacy in treating various diseases, including cancer, inflammation, and neurological disorders. The fluoro-substituted benzothiophenes have shown particular promise due to their ability to modulate enzyme activity and receptor binding. For instance, research has demonstrated that fluoro-modified benzothiophenes can exhibit inhibitory effects on kinases and other enzymes involved in cancer progression.

The amino and carbamate functional groups in 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid suggest potential interactions with biological targets such as proteins and enzymes. These groups can form hydrogen bonds or participate in ionic interactions, which are crucial for drug-receptor binding. The propenyl ether side chain may also contribute to hydrophobic interactions, further influencing the molecule's binding affinity and selectivity.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. Virtual screening techniques have been used to identify promising candidates for drug development based on their structural features and predicted bioactivity. 4-Fluoro-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid has been subjected to such analyses, revealing potential binding modes with various biological targets. These computational studies provide valuable insights into the compound's mechanism of action and guide experimental investigations.

In vitro studies have begun to explore the pharmacological properties of 4-fluoro-3-{[(propenyl-oxy)carbonyl]amino}methyl]-1-benzothiophene - 2-carboxylic acid (CAS No. 2763939 - 46 - 2). Initial experiments have shown that this compound exhibits moderate activity against certain enzymatic targets relevant to cancer therapy. The presence of the fluoro group appears to enhance its inhibitory effects on these enzymes, suggesting that it may be a viable lead compound for further optimization.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining regioselectivity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzothiophene core.

The role of fluorine in modulating pharmacokinetic properties cannot be overstated. Fluorine atoms can significantly alter metabolic pathways and binding affinities, making them indispensable in modern drug design. The fluoro-substituted benzothiophenes are no exception; they have been shown to exhibit improved bioavailability and prolonged half-life compared to their non-fluorinated counterparts.

As research continues, new applications for 4-fluoro - 3 - {[(propenyl-oxy)carbonyl]amino}methyl]-1 - benzothiophene - 2 - carboxylic acid (CAS No. 2763939 - 46 - 2) are likely to emerge. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in realizing its full potential.

The future of drug discovery lies in interdisciplinary approaches that combine chemical innovation with biological understanding. Compounds like 4-fluoro - 3 - {[(propenyl-oxy)carbonyl]amino}methyl]-1 - benzothiophene - 2 - carboxylic acid exemplify this trend; they are not only chemically intriguing but also biologically relevant. As our knowledge of molecular interactions grows, so too will our ability to design drugs that are both effective and safe.

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